molecular formula C8H6BrF3 B3001836 1-(1-Bromoethyl)-2,3,4-trifluorobenzene CAS No. 1823316-08-0

1-(1-Bromoethyl)-2,3,4-trifluorobenzene

Cat. No. B3001836
CAS RN: 1823316-08-0
M. Wt: 239.035
InChI Key: QMTCCHAQLOEYBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzene derivatives is well-documented in the literature. For instance, the synthesis of 1-bromo-2,4-dinitrobenzene is achieved through the nitration of bromobenzene in water, yielding a high purity product . Similarly, the synthesis of 1-bromo-2,4-difluorobenzene from m-phenylene diamine via the Schiemann reaction and subsequent bromination is reported to have a good yield and purity . These methods suggest that the synthesis of "1-(1-Bromoethyl)-2,3,4-trifluorobenzene" could potentially be achieved through similar bromination reactions, possibly starting with a trifluorobenzene derivative.

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives, such as 1,2,3,5-tetrafluorobenzene, has been studied using X-ray crystallography, revealing a layered monoclinic structure with C–H⋅⋅⋅F–C interactions . This information, along with the crystal structures of other brominated benzene derivatives , can provide insights into the potential molecular structure of "this compound," which may also exhibit interesting intermolecular interactions due to the presence of both bromo and fluoro substituents.

Chemical Reactions Analysis

The reactivity of brominated and fluorinated benzene derivatives can be complex. For example, the presence of bromo and bromomethyl substituents in benzene derivatives can lead to various types of interactions, such as C–H⋅⋅⋅Br, C–Br⋅⋅⋅Br, and C–Br⋅⋅⋅π, which can influence the reactivity and packing of these molecules in the solid state . Additionally, the insertion of alkyne molecules into Al-C bonds of brominated alumoles suggests that "this compound" could potentially participate in reactions involving the insertion or addition of multiple bonds10.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and fluorinated benzene derivatives are often characterized by their spectroscopic data, such as IR and NMR . The steric hindrance and electronic effects of substituents like bromo and fluoro groups can significantly influence these properties. For instance, the crowded structures of tetrafluorobenzene derivatives are reflected in their 19F NMR spectroscopy . These findings suggest that "this compound" would likely exhibit distinct spectroscopic features that could be used to deduce its physical and chemical properties.

Scientific Research Applications

Organometallic Chemistry and Regiospecificity

1-(1-Bromoethyl)-2,3,4-trifluorobenzene plays a role in organometallic chemistry, specifically in the regiospecificity of functionalization reactions. Heiss and Schlosser (2003) demonstrated the use of 1,2,3-trifluorobenzene, which was functionalized to produce various benzoic acids, indicating the versatility of such compounds in synthetic chemistry (Heiss & Schlosser, 2003).

Chemical Synthesis and Cross-linking Reagents

In the field of chemical synthesis and polymer chemistry, this compound derivatives have been used. Chapyshev and Chernyak (2013) researched the selective defluorination of similar compounds, leading to the production of triazido-derivatives, which are valuable as photoactive cross-linking reagents for polymer chemistry (Chapyshev & Chernyak, 2013).

Synthesis of Hydrocarbons and Chemical Intermediates

G. Wittig (1980) discussed the synthesis of hydrocarbons starting from dicarboxylic esters, which is relevant to the synthesis pathways involving this compound. This illustrates the compound's potential as an intermediate in organic synthesis (Wittig, 1980).

Ring Expansion and Alkyne Insertion

In the study of ring expansion reactions, Agou et al. (2015) demonstrated the insertion of alkyne molecules into Al-C bonds, relevant to the chemical behavior of this compound and its derivatives (Agou et al., 2015).

Electrosynthetic Applications

Du and Peters (2010) explored the electrochemical reductions of similar bromoethyl-nitrobenzene compounds, showcasing potential electrosynthetic applications (Du & Peters, 2010).

properties

IUPAC Name

1-(1-bromoethyl)-2,3,4-trifluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTCCHAQLOEYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=C(C=C1)F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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